Elvitegravir (CAS: 697761-98-1) is a highly potent, first-generation HIV-1 integrase strand transfer inhibitor (INSTI) characterized by a quinolone carboxylic acid core. It functions by binding to the catalytic core domain of the integrase enzyme, preventing the strand transfer step of viral DNA integration [1]. In pharmaceutical procurement and formulation, Elvitegravir is distinguished by its specific pharmacokinetic profile—primarily its rapid CYP3A4-mediated metabolism—which necessitates its use alongside a pharmacokinetic enhancer such as cobicistat [2]. This strict co-formulation requirement defines its industrial utility, making it a critical active pharmaceutical ingredient (API) for single-tablet, fixed-dose combination regimens [2].
Substituting Elvitegravir with other INSTIs like Raltegravir or Dolutegravir fundamentally alters both formulation requirements and clinical efficacy profiles. Unlike Dolutegravir, which is primarily metabolized by UGT1A1 and can be administered unboosted, Elvitegravir requires co-formulation with a CYP3A4 inhibitor (cobicistat) to achieve a viable once-daily half-life [2]. Furthermore, Elvitegravir exhibits a distinct kinetic profile, with an integrase-DNA complex dissociative half-life of 2.7 hours, compared to Raltegravir's 8.8 hours and Dolutegravir's 71 hours [1]. This rapid dissociation, combined with a unique mutational sensitivity profile, means that Elvitegravir cannot be generically swapped in virological assays or fixed-dose manufacturing without redesigning the entire pharmacokinetic and resistance testing matrix.
Elvitegravir demonstrates a significantly faster dissociation rate from the wild-type HIV-1 integrase-DNA complex compared to both Raltegravir and Dolutegravir. In comparative in vitro assays at 37°C, Elvitegravir exhibited an off-rate of 71 × 10^-6 s^-1, translating to a dissociative half-life (t1/2) of 2.7 hours. In contrast, Raltegravir showed a t1/2 of 8.8 hours, and Dolutegravir exhibited a highly prolonged t1/2 of 71 hours [1].
| Evidence Dimension | Dissociative half-life (t1/2) from wild-type IN-DNA complex |
| Target Compound Data | 2.7 hours (off-rate of 71 × 10^-6 s^-1) |
| Comparator Or Baseline | Raltegravir (8.8 hours) and Dolutegravir (71 hours) |
| Quantified Difference | 3.2-fold faster dissociation than Raltegravir; 26-fold faster than Dolutegravir |
| Conditions | In vitro biochemical dissociation assay at 37°C |
The rapid dissociation kinetics dictate the compound's lower genetic barrier to resistance and mandate the strict procurement of pharmacokinetic boosters for in vivo or formulation applications.
While Elvitegravir shares significant cross-resistance with Raltegravir for mutations at positions Q148 and N155, it demonstrates a distinct advantage against the Y143R integrase mutation. In viral particle assays, the Y143R mutant induces high-level resistance to Raltegravir, but Elvitegravir remains fully active, showing only a minimal 2-fold increase in IC50 compared to the wild-type enzyme [1].
| Evidence Dimension | Fold change in IC50 against Y143R mutant HIV-1 |
| Target Compound Data | 2-fold increase in IC50 (remains sensitive) |
| Comparator Or Baseline | Raltegravir (highly resistant, massive fold increase) |
| Quantified Difference | Elvitegravir overcomes Raltegravir resistance specifically at the Y143R pathway |
| Conditions | Single-round infection luciferase-based assay with pseudo-typed viruses |
Makes Elvitegravir the specific required standard for screening and structural studies involving Y143-pathway integrase mutations where Raltegravir is inactive.
A defining procurement characteristic of Elvitegravir is its reliance on CYP3A4 for metabolism, which results in a short unboosted half-life. To achieve the therapeutic exposures necessary for once-daily dosing, Elvitegravir must be co-formulated with a CYP3A4 inhibitor like cobicistat. This contrasts sharply with Dolutegravir, which is primarily metabolized via UGT1A1 (with minor CYP3A4 involvement) and achieves a 13-14 hour terminal half-life without a boosting agent [1].
| Evidence Dimension | Primary metabolic pathway and boosting requirement |
| Target Compound Data | CYP3A4-dependent; requires cobicistat/ritonavir boosting |
| Comparator Or Baseline | Dolutegravir (UGT1A1-dependent; unboosted) |
| Quantified Difference | Absolute requirement for a pharmacoenhancer API in Elvitegravir formulations |
| Conditions | Pharmacokinetic formulation design and metabolic profiling |
Industrial buyers must co-procure cobicistat and engineer multi-API solubility solutions when developing Elvitegravir-based therapeutics.
Directly following from its CYP3A4 dependency, Elvitegravir is the ideal active pharmaceutical ingredient (API) for researching and manufacturing boosted multi-drug matrices (e.g., alongside tenofovir and emtricitabine) where CYP3A4 inhibition is actively utilized to normalize the pharmacokinetic profile of the integrase inhibitor [1].
Because Elvitegravir retains potency against the Y143R mutation—unlike Raltegravir—it is the necessary comparator compound in virological screening panels and structural biology studies investigating this specific resistance pathway [2].
With a rapid dissociative half-life of 2.7 hours, Elvitegravir serves as the low-residence-time benchmark in surface plasmon resonance (SPR) or biochemical assays evaluating the binding kinetics of novel, next-generation INSTIs designed to achieve longer target occupancy [3].